DiPT-4

Cancer Cytotoxicity Drug Development

Acquired resistance to TOP1 inhibitors (e.g., topotecan, irinotecan) limits therapeutic efficacy, while combinatorial regimens with PARP1 inhibitors carry severe dose-limiting toxicities. DiPT-4 addresses both challenges as a single-molecule dual inhibitor. • Dual-target mechanism: binds catalytic pockets of both TOP1 and PARP1, inducing extensive DNA double-strand breaks and prolonged stabilization of the TOP1-DNA covalent complex (TOP1cc). • Validated cytotoxicity: IC50 = 4 μM (HCT-116 colon cancer) and 4.5 μM (MIA PaCa-2 pancreatic cancer), with limited toxicity toward normal cells. • Supplied as a research-grade solid (≥98% purity) with full analytical documentation; ideal for DDR studies, synthetic lethality screening, and chemoresistance research.

Molecular Formula C32H22FN5O4S
Molecular Weight 591.6 g/mol
Cat. No. B12382440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiPT-4
Molecular FormulaC32H22FN5O4S
Molecular Weight591.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN(C2=O)CC3=NN=C(O3)SCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)CC7=CC=C(C=C7)F
InChIInChI=1S/C32H22FN5O4S/c33-21-13-11-19(12-14-21)17-26-22-7-1-2-8-23(22)31(41)38(36-26)18-27-34-35-32(42-27)43-16-15-37-29(39)24-9-3-5-20-6-4-10-25(28(20)24)30(37)40/h1-14H,15-18H2
InChIKeyCZTPWVGWFHPODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DiPT-4: Dual TOP1/PARP1 Inhibitor


DiPT-4 is a research-grade dual inhibitor of Topoisomerase 1 (TOP1) and Poly (ADP-ribose) polymerase 1 (PARP1) . It is a member of a library of 11 conjugated dual inhibitors (DiPT-1 to DiPT-11) designed to address chemoresistance to TOP1 inhibitors . Its primary mechanism involves binding to the catalytic pockets of both TOP1 and PARP1, leading to extensive DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis .

Why DiPT-4 Is Irreplaceable


Substituting DiPT-4 with a generic TOP1 inhibitor (e.g., Topotecan, Irinotecan) or a PARP1 inhibitor (e.g., Olaparib) fails to address the critical challenge of acquired chemoresistance and introduces the risk of severe dose-limiting toxicities associated with combinatorial therapies . DiPT-4's specific advantage lies in its single-molecule, dual-targeting mechanism, which simultaneously poisons TOP1 and inhibits the repair function of PARP1, leading to a unique and prolonged stabilization of the lethal TOP1-DNA covalent complex (TOP1cc) that is not achievable with single agents or their combination .

Quantitative Evidence for DiPT-4


Enhanced Cytotoxicity vs Parent Compounds

DiPT-4 demonstrates significantly enhanced cytotoxic potential relative to its parent pharmacophores, Olaparib and 1,8-Naphthalimide . In a direct screen against multiple cancer cell lines, DiPT-4 showed a promising cytotoxicity profile, with the study authors noting its performance was 'significantly higher' than these established standards .

Cancer Cytotoxicity Drug Development

Potent Anti-Proliferative Activity in Cancer Cells

DiPT-4 potently inhibits the proliferation of human cancer cells in vitro. The IC50 values for inhibiting cell viability are 4 μM in HCT-116 colon cancer cells and 4.5 μM in MIA PaCa-2 pancreatic cancer cells after 72 hours of treatment .

Cancer Cytotoxicity Cell Proliferation

Selective Toxicity Towards Cancer Cells

In the initial screening study, DiPT-4 exhibited a 'promising cytotoxicity profile against multiple cancers with limited toxicities towards normal cells' . This suggests a degree of selectivity for cancerous over healthy tissue, a critical characteristic for mitigating off-target effects.

Cancer Toxicity Selectivity

Unique Mechanism Overcomes TOP1 Inhibitor Resistance

Unlike single-agent TOP1 inhibitors, DiPT-4 causes extensive stabilization of the TOP1-DNA covalent complex (TOP1cc) . This is achieved by inhibiting both TOP1 (poisoning the complex) and PARP1 (preventing its PARylation-dependent repair), leading to a 'long lived TOP1cc with a slower kinetics of degradation' . The study explicitly states this is an important process 'which helps in overcoming resistance in cancer in response to TOP1 inhibitors' .

Cancer Drug Resistance Mechanism of Action

DiPT-4 Research Applications


Overcoming Acquired Resistance to TOP1 Inhibitors

DiPT-4 is ideally suited for research focused on overcoming chemoresistance to TOP1 inhibitors like Topotecan and Irinotecan. Its unique ability to stabilize the TOP1-DNA covalent complex (TOP1cc) by preventing PARP1-mediated repair provides a mechanistic advantage over single-agent therapies . Studies can utilize DiPT-4 to evaluate efficacy in cancer cell lines with known or induced TOP1 inhibitor resistance.

DNA Damage Response and Synthetic Lethality

Researchers studying the DNA damage response (DDR) can employ DiPT-4 as a potent tool to induce extensive DNA double-strand breaks (DSBs) . Its dual inhibition of TOP1 and PARP1 makes it a powerful probe for investigating synthetic lethality interactions, particularly in cancer models with pre-existing deficiencies in homologous recombination (HR) or other DDR pathways.

Cytotoxicity in Colon and Pancreatic Cancer Models

Based on quantitative in vitro data, DiPT-4 is a validated compound for cell viability studies in colon (HCT-116) and pancreatic (MIA PaCa-2) cancer models, with established IC50 values of 4 μM and 4.5 μM, respectively . This provides a solid quantitative foundation for comparative studies against other experimental or standard-of-care therapeutics in these specific cancer types.

Mitigating Dose-Limiting Toxicities

As a single-molecule dual inhibitor, DiPT-4 serves as a research tool to investigate the hypothesis that dual-targeting agents can minimize the severe dose-limiting toxicities associated with combinatorial regimens (e.g., TOP1 inhibitor + PARP1 inhibitor) . Its documented limited toxicity toward normal cells in vitro provides a basis for in vivo experiments exploring its therapeutic window .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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